molecular formula C19H30O3 B1619056 1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one CAS No. 27113-23-1

1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one

Cat. No. B1619056
CAS RN: 27113-23-1
M. Wt: 306.4 g/mol
InChI Key: TYQRTQZWHUXDLG-UHFFFAOYSA-N
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Description

“1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one” is a chemical compound with the molecular formula C19H30O3 and a molecular weight of 306.4397 . It is also known by other names such as “3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)-”, “4-Hydroxy-3-methoxyphenethyl nonyl ketone”, “8-Paradol”, and "12-Dihydroshogaol" .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its 3D structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 306.4397 . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not available in the sources I have access to.

Scientific Research Applications

Identification in Natural Products

1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one has been identified in natural products such as Chinese ginger (Zingiber officinale Roscoe). Research on Zingiber officinale reveals the presence of two new phenylalkanoids, including a variant of this compound (Wang et al., 2011).

Synthesis and Characterization

This compound has been a subject of synthesis studies. For instance, amyl 4-hydroxy-3-methoxycinnamate, a compound related to 1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one, was synthesized through esterification, providing insights into the synthesis process and optimal reaction conditions (Lin Xin-jie, 2012).

Metabolic Studies

Metabolic studies have explored how similar compounds are processed in biological systems. For example, the metabolism of 1-(4-hydroxy-3-methoxyphenyl)-2-propanone, a smoke flavor compound, was examined in rats, leading to the identification of various metabolites (Jodynis-Liebert, 1993).

Crystal Structure Analysis

The crystal structure of compounds with similar functional groups has been analyzed. For example, the crystal structure of 3-(4-ethylphenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one was studied, providing insights into hydrogen bonding and molecular interactions (Thippeswamy et al., 2011).

Evaluation in Cancer Research

Compounds structurally similar to 1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one have been evaluated for their potential in cancer research. For instance, aminomethyl derivatives of 1,5-bis(4-hydroxy-3-methoxyphenyl)penta-1,4-dien-3-one were synthesized and evaluated for cytotoxic activities against various neoplasms and carcinoma cells (Yerdelen et al., 2015).

properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)dodecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O3/c1-3-4-5-6-7-8-9-10-17(20)13-11-16-12-14-18(21)19(15-16)22-2/h12,14-15,21H,3-11,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQRTQZWHUXDLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CCC1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50181575
Record name 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name [8]-Paradol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

1-(4-Hydroxy-3-methoxyphenyl)dodecan-3-one

CAS RN

27113-23-1
Record name [8]-Paradol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27113-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027113231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Dodecanone, 1-(4-hydroxy-3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50181575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [8]-Paradol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

42 - 43 °C
Record name [8]-Paradol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
VH Tran, R Kantharaj, BD Roufogalis, CC Duke - 2006 - Wiley Online Library
A new versatile synthetic route is described for the preparation of capsaicin‐like molecules which contain an α‐hydroxy ketone functional group mimicking the amide functional group in …
E Tjendraputra, VH Tran, D Liu-Brennan… - Bioorganic …, 2001 - Elsevier
Seventeen pungent oleoresin principles of ginger (Zingiber officinale, Roscoe) and synthetic analogues were evaluated for inhibition of cyclooxygenase-2 (COX-2) enzyme activity in …
F Aktan, S Henness, VH Tran, CC Duke… - Planta …, 2006 - thieme-connect.com
Ginger (Zingiber officinale) is widely used in traditional Chinese medicine, with beneficial effects reported in numerous diseases, including inflammation. Inducible nitric oxide synthase (…
OE Ajayi, SO Oladipupo, OJ Jegede - Medicinal Plant Res, 2018 - researchgate.net
The chemical composition of ethanolic extracts of Zingiber officinale rhizome and Moringa oleifera seeds was examined and their individual and combined toxicity assayed against …
Number of citations: 4 www.researchgate.net
A Bzhelyansky, G Atkinson, LV Brown… - Journal of AOAC …, 2017 - academic.oup.com
1 Purpose AOAC SMPRs describe the minimum recommended performance characteristics to be used during the evaluation of a method. The evaluation may be an on-site verification, …
BH Ali, G Blunden, MO Tanira, A Nemmar - Food and chemical Toxicology, 2008 - Elsevier
Ginger (Zingiber officinale Roscoe, Zingiberacae) is a medicinal plant that has been widely used in Chinese, Ayurvedic and Tibb-Unani herbal medicines all over the world, since …
SS LEE, YW SOHN, ES YOO, KH KIM - The Journal of toxicological …, 1991 - jstage.jst.go.jp
Administration of capsaicin (8—methyl—N-vanilly1—6—nonenamide) to neonatal rats gives a long—lasting insensitivity to chemical irritants, and its potential as a specific toxin for …
Number of citations: 24 www.jstage.jst.go.jp
RB Semwal, DK Semwal, S Combrinck, AM Viljoen - Phytochemistry, 2015 - Elsevier
Gingerols are the major pungent compounds present in the rhizomes of ginger (Zingiber officinale Roscoe) and are renowned for their contribution to human health and nutrition. …
S Kumar, K Saxena, UN Singh, R Saxena - Int J Herb Med, 2013 - researchgate.net
Anti-inflammatory action of ginger has been confirmed by various scientists, but there is very few review article published till date on inflammation associated diseases. Inflammation is …
Number of citations: 52 www.researchgate.net
SM Jachak - Current medicinal chemistry, 2006 - ingentaconnect.com
Non-steroidal anti-inflammatory drugs (NSAIDs) are of huge therapeutic benefit in the treatment of rheumatoid arthritis and various types of inflammatory conditions. The target for these …

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